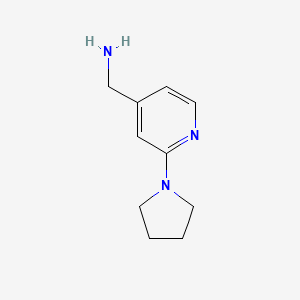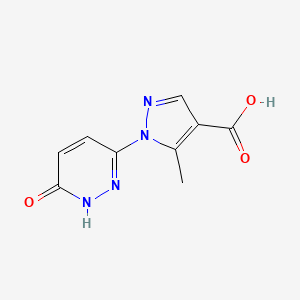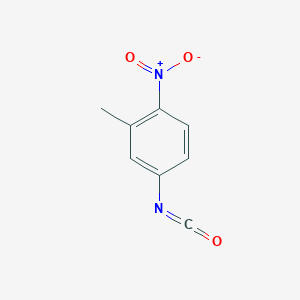
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, as mentioned in paper 1, utilizes controlled polymerization methods such as group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization . Another related compound, a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, is synthesized using a [1,3]-dipolar cycloaddition reaction, as described in paper 2 . This process involves the reaction between a nitrile oxide and N-benzyl-3-pyrroline, leading to the formation of diastereoisomers . Additionally, the synthesis of 2,4-methanopyrrolidines is achieved through an intramolecular photochemical [2 + 2]-cycloaddition reaction in flow, as reported in paper 3 .
Molecular Structure Analysis
The molecular structure of related compounds features rings such as pyridine and pyrrolidine, which are known for their ability to engage in various chemical interactions. The pyridine ring, for example, can act as a protecting group for carboxylic acids due to its stability under certain conditions . The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold is designed to stabilize parallel turn conformations in peptides, indicating its potential in bioactive molecule design .
Chemical Reactions Analysis
Chemical reactions involving these related compounds are diverse. The 2-(pyridin-2-yl)ethyl group can be cleaved chemically under alkaline conditions or thermally, which is a unique feature among protecting groups . The [1,3]-dipolar cycloaddition reaction used in the synthesis of the tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold is influenced by the choice of base, which affects the distribution of diastereoisomers . The photochemical [2 + 2]-cycloaddition reaction for 2,4-methanopyrrolidines demonstrates the versatility of photochemical processes in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are important for their potential applications. The 2-(pyridin-2-yl)ethyl protecting group's stability under acidic conditions and resistance to catalytic hydrogenolysis make it valuable for polymer chemistry . The solubility in water and lipophilicity of 2,4-methanopyrrolidines are improved compared to pyrrolidines, which is significant for drug design due to the importance of these properties in bioavailability and pharmacokinetics .
Applications De Recherche Scientifique
Chemical Inhibitors and Drug Metabolism
One critical application is in the domain of cytochrome P450 (CYP) enzyme inhibition, where selective inhibitors are crucial for understanding drug metabolism and predicting drug-drug interactions (DDIs). Selective chemical inhibitors aid in identifying specific CYP isoforms involved in the metabolism of various drugs, which is essential for assessing potential DDIs in co-administered medications. Among these, certain pyrrolidine and pyridine derivatives have demonstrated efficacy as potent and selective inhibitors for different CYP isoforms, thus playing a significant role in pharmaceutical research and development (Khojasteh et al., 2011).
Medicinal Chemistry and Drug Design
The pyrrolidine ring, a core structural element in "(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine," is widely utilized in medicinal chemistry to develop compounds for treating human diseases. Its versatility arises from the ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and enhance three-dimensional coverage due to pseudorotation. This structural feature has led to the discovery of bioactive molecules with target selectivity, underlining the importance of pyrrolidine derivatives in drug design (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, play a pivotal role in organic synthesis, catalysis, and medicinal applications. These compounds have demonstrated significant functionalities in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and exhibiting biological importance with potent anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif's versatility underscores its potential in drug development and advanced chemistry investigations (Li et al., 2019).
Quinazolines and Pyrimidines in Optoelectronic Materials
Beyond medicinal applications, pyridine derivatives have been explored for their utility in optoelectronic materials. Compounds incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems have shown promise in creating novel optoelectronic materials, highlighting the broad applicability of these heterocycles beyond pharmaceuticals into materials science (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and proteins . For instance, compounds with a pyrrolidine ring have been used to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The compound’s structure, particularly the presence of the pyrrolidine ring, could potentially influence these properties .
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
Factors such as temperature and light could potentially affect the compound’s stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQNNKKUNFIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585474 | |
| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876316-38-0 | |
| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1-PYRROLIDINYL)-4-PYRIDINYL]METHANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)








![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)



